![molecular formula C4H12Cl2N4O4Pt2 B038777 Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride CAS No. 125304-30-5](/img/structure/B38777.png)
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride
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Overview
Description
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride, also known as platinum azanedione, is a complex compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione is not fully understood, but it is thought to involve binding to DNA and other biomolecules, leading to the induction of DNA damage and inhibition of enzyme function. Platinum azanedione is also thought to generate reactive oxygen species, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Platinum azanedione has a range of biochemical and physiological effects, including cytotoxicity against cancer cells, inhibition of DNA repair enzymes, and inhibition of enzymatic reactions. It has also been found to induce oxidative stress and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Platinum azanedione has several advantages for use in lab experiments, including its ability to induce DNA damage and inhibit enzyme function. However, it is also highly cytotoxic and can be difficult to handle, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione, including further studies on its mechanism of action, its potential applications in cancer treatment and DNA damage and repair, and its use as a tool for studying enzymatic reactions. Other future directions include the development of new synthesis methods and the exploration of its potential use in other scientific research areas.
Synthesis Methods
Platinum azanedione can be synthesized using a variety of methods, including reaction of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride(II) chloride with azanedione in the presence of a base, or reaction of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride(II) acetate with azanedione in the presence of a reducing agent. The resulting compound is a yellow powder that is soluble in water and other polar solvents.
Scientific Research Applications
Platinum azanedione has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, DNA damage and repair, and enzymatic reactions. In cancer treatment, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been found to be an effective cytotoxic agent against a range of cancer cell lines. In DNA damage and repair, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been shown to induce DNA damage and inhibit DNA repair enzymes, making it a potential tool for studying DNA damage and repair mechanisms. In enzymatic reactions, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been found to inhibit a range of enzymes, making it a useful tool for studying enzyme function.
properties
CAS RN |
125304-30-5 |
---|---|
Product Name |
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride |
Molecular Formula |
C4H12Cl2N4O4Pt2 |
Molecular Weight |
641.2 g/mol |
IUPAC Name |
azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride |
InChI |
InChI=1S/C4H2O4.2ClH.4H3N.2Pt/c5-1-2(6)4(8)3(1)7;;;;;;;;/h5-6H;2*1H;4*1H3;;/q;;;;;;;2*+2/p-4 |
InChI Key |
MRDKYONUZUFNBH-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
Canonical SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
synonyms |
azane, 3,4-dioxocyclobutene-1,2-diolate, platinum(+2) cation, dichlori de |
Origin of Product |
United States |
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